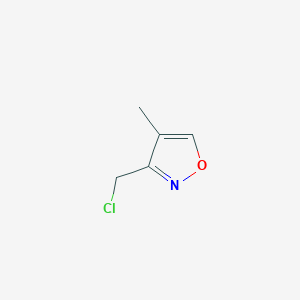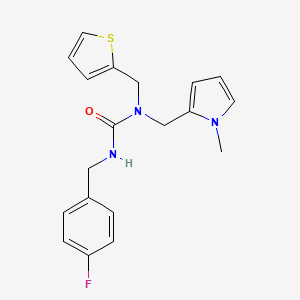
2,4-difluoro-N-(1-(fenilsulfonil)-1,2,3,4-tetrahidroquinolin-7-il)bencensulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex chemical compound that finds applications in various scientific fields. Known for its unique structural characteristics, this compound has garnered attention due to its potential in medicinal and industrial chemistry.
Aplicaciones Científicas De Investigación
This compound has numerous applications across different scientific domains:
Chemistry: : Utilized in synthesizing more complex molecules and studying reaction mechanisms.
Medicine: : Possible uses in the development of pharmaceuticals, particularly in targeting specific proteins or pathways involved in diseases.
Industry: : Employed in materials science for developing new materials with unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves multi-step organic synthesis techniques. These processes include:
Initial Formation of Tetrahydroquinoline Derivative: : Starting with a suitable quinoline derivative, various reduction methods such as catalytic hydrogenation can be employed to form the tetrahydroquinoline backbone.
Phenylsulfonyl Addition: : The introduction of the phenylsulfonyl group is often achieved through sulfonylation reactions. This can be done by reacting with sulfonyl chlorides in the presence of a base.
Difluorination: : Finally, difluorination of the benzene ring can be accomplished using fluorinating agents like diethylaminosulfur trifluoride (DAST) or similar reagents.
Industrial Production Methods
In an industrial setting, the production might employ continuous flow reactors for more efficient handling of reactions, ensuring consistency in product yield and quality. The process could involve:
Bulk Reduction and Sulfonylation: : Utilizing large-scale reactors for reduction and sulfonylation steps.
Fluorination in Controlled Environments: : Ensuring fluorination reactions are carried out in specialized facilities to handle the potentially hazardous reagents and conditions.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo a variety of chemical reactions:
Oxidation: : Potential oxidation of the tetrahydroquinoline ring, producing quinoline derivatives.
Reduction: : Reduction reactions, especially focusing on the nitro groups if present, leading to amine functionalities.
Substitution: : Electrophilic and nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate or chromic acid for oxidation reactions.
Reducing Agents: : Like sodium borohydride or hydrogen gas with a palladium catalyst for reduction processes.
Substitution Reactions: : Typically involving reagents like halogens, nucleophiles (e.g., amines, alkoxides) under controlled temperature and pressure conditions.
Major Products Formed
Oxidation of the compound often yields quinoline or its derivatives.
Reduction reactions typically result in amine derivatives.
Substitution reactions produce various substituted benzene or quinoline compounds.
Mecanismo De Acción
The mechanism by which this compound exerts its effects can be multifaceted, depending on the application:
Molecular Interactions: : It may interact with specific molecular targets, such as enzymes or receptors, altering their activity.
Pathways Involved: : Could be involved in key biological pathways, influencing processes like cell signaling, metabolic pathways, or gene expression.
Comparación Con Compuestos Similares
Comparing this compound with others can highlight its unique properties:
2,4-Difluoro-N-(1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide: : Similar but lacks the phenylsulfonyl group.
N-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide: : Contains sulfonamide group but not difluorinated.
The presence of both difluorination and phenylsulfonyl groups makes 2,4-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide particularly unique in terms of its potential reactivity and applications.
Propiedades
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O4S2/c22-16-9-11-21(19(23)13-16)30(26,27)24-17-10-8-15-5-4-12-25(20(15)14-17)31(28,29)18-6-2-1-3-7-18/h1-3,6-11,13-14,24H,4-5,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEJNLGKFJIYGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-tert-butyl-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate](/img/structure/B2415736.png)
![4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2415737.png)
![2-(benzo[d]thiazol-2-ylthio)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2415738.png)




![2-[[1-[2-(4-Fluorophenoxy)propanoyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2415745.png)
![2-(2-methoxyethoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-4-carboxamide](/img/structure/B2415748.png)
